1-(Chloromethoxy)-4-nitrobenzene
Overview
Description
1-(Chloromethoxy)-4-nitrobenzene, also known as CMNB, is an organic compound belonging to the nitrobenzene family. It is a colorless, crystalline solid with a pungent odor and a melting point of 99-100 °C. It is soluble in water, ethanol, and benzene and is used in organic synthesis and as a laboratory reagent. CMNB is a versatile compound that can be used for a variety of purposes, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of various compounds.
Scientific Research Applications
Ultrasound-Assisted Synthesis
1-(Chloromethoxy)-4-nitrobenzene's derivatives, such as 1-butoxy-4-nitrobenzene, can be synthesized using ultrasound-assisted methods. This process involves aqueous potassium carbonate and a phase-transfer catalyst, enhancing reaction efficiency under ultrasonic conditions (Harikumar & Rajendran, 2014).
Environmental Sensing
In environmental applications, derivatives of 1-(Chloromethoxy)-4-nitrobenzene, like 1-chloro-4-nitrobenzene, can be detected using electrochemical sensors. These sensors utilize carbon nanohorns and β-cyclodextrin for high sensitivity and selectivity in detecting such compounds (Kingsford et al., 2018).
Chemical Modification and Reactions
The chlorine atom in similar compounds like 1-chloro-4-nitrobenzene can be replaced with different groups (like OCH2CH2OH), demonstrating its versatility in chemical modifications and synthesis (Blanksma & Fohr, 2010).
Catalytic Applications
1-(Chloromethoxy)-4-nitrobenzene derivatives can be involved in catalytic processes. For example, 1,2-Dichloro-4-nitrobenzene can be synthesized using a tower reactor and Lewis acid catalysts, showcasing its potential in industrial-scale chemical production (Hui-ping, 2005).
Biodegradation Studies
Environmental studies often focus on the biodegradation of similar compounds. For instance, 1-chloro-4-nitrobenzene can be used as a carbon, nitrogen, and energy source by certain bacterial strains, indicating its role in bioremediation and environmental clean-up processes (Shah, 2014).
Adsorption and Removal from Environments
Research on the adsorption of derivatives like 1-chloro-4-nitrobenzene onto materials such as carbon nanotubes highlights its potential for environmental cleanup, particularly in removing pollutants from aqueous solutions (Nazari & Gharbani, 2013).
properties
IUPAC Name |
1-(chloromethoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTSFCVWZASDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706388 | |
Record name | 1-(Chloromethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethoxy)-4-nitrobenzene | |
CAS RN |
14790-63-7 | |
Record name | 1-(Chloromethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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